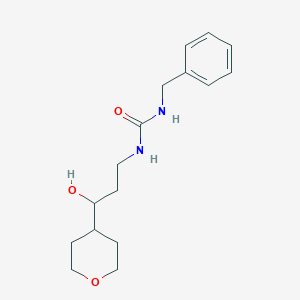

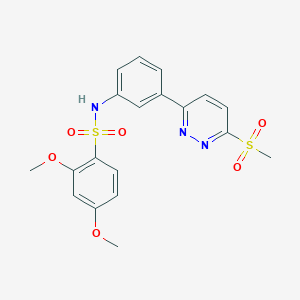

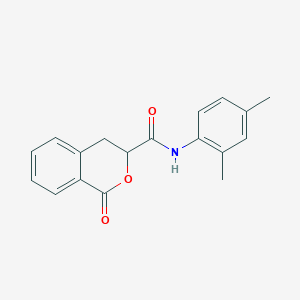

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBZ is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

Scientific Research Applications

Subheading: Antioxidant Activity Detection and Analysis

The study of antioxidants and their implications in various fields is of significant interest. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test are critical in determining antioxidant activity. These assays rely on spectrophotometry, monitoring specific wavelength absorption due to characteristic colors or discoloration in the analyzed solutions. The use of chemical methods alongside electrochemical methods clarifies the operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Scintillation Properties in Material Science

Subheading: Luminescent Dyes and Scintillation Efficiency

Research on plastic scintillators based on polymethyl methacrylate with various luminescent dyes has shown that replacing conventional secondary solvents does not alter the scintillation efficiency, optical transparency, or stability of these scintillators. The study illustrates the use of n-terphenyl, 2,5-diphenyloxazole, and other compounds as luminescent activators, highlighting their applicability in material science and engineering (Salimgareeva & Kolesov, 2005).

Antioxidant Capacity Reaction Pathways

Subheading: ABTS/PP Decolorization Assay

The ABTS/PP decolorization assay is among the most used antioxidant capacity assays. This review elucidates the reaction pathways underlying this assay, indicating that certain antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. The specificity and relevance of these oxidation products, as well as the overall application of the ABTS-based assays, are crucial for understanding the antioxidant capacity in various compounds (Ilyasov et al., 2020).

properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-16-10-13(11-17(26-2)18(16)27-3)19(22)20-14-6-4-7-15(12-14)21-8-5-9-28(21,23)24/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKZTKMJWPLUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2562857.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)

![(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2562865.png)

![2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2562866.png)